2-(4-methoxyphenyl)-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Description
This compound belongs to the pyrido[4,3-b][1,6]naphthyridine family, characterized by a fused tricyclic core with oxygen and nitrogen atoms contributing to its heteroaromatic system. The substituents—a 4-methoxyphenyl group at position 2 and a 2-pyridylmethyl group at position 8—impart distinct electronic and steric properties.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c1-31-18-7-5-17(6-8-18)28-13-10-22-20(24(28)30)14-19-21(26-22)9-12-27(23(19)29)15-16-4-2-3-11-25-16/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFNSXYSNXWZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrido-naphthyridine core, followed by the introduction of the methoxyphenyl and pyridylmethyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific groups within the compound with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and minimize side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(4-methoxyphenyl)-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[b]thieno[3,2-h]-1,6-naphthyridine Derivatives
- 8-Chlorobenzo[b]thieno[3,2-h]-1,6-naphthyridin-6(11H)-one (8d): Structural Features: Chlorine substituent and fused thieno ring system. Drug-Likeness: Exhibits a higher drug score than acyclovir and acridone, attributed to active fragments resembling commercial drugs. The target compound’s pyridylmethyl group may similarly enhance drug-like properties, though direct comparisons are lacking .
Thiazolo-Fused Naphthyridines
- 8-Carboxy-6-hydroxythiazolo[2,3-f][1,6]-naphthyridin-4-ium-3-carboxylate (Berninamycinic Acid): Reactivity: Undergoes methylation and hydrogenolysis, yielding derivatives with modified solubility and bioactivity. The target compound’s methoxyphenyl group may confer stability against such transformations, reducing metabolic degradation .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
Substituent Effects: The 4-methoxyphenyl group in the target compound enhances aromatic stacking interactions compared to smaller alkyl chains (e.g., 2-methoxyethyl) . The pyridylmethyl group may mimic bioactive fragments in antiviral agents, as seen in benzo[b]thieno derivatives .
Drug-Likeness: While benzo[b]thieno-naphthyridines show superior drug scores, the target compound’s balanced substituents (polar pyridylmethyl and hydrophobic methoxyphenyl) may optimize oral bioavailability .
Synthetic Challenges :
- Introducing bulky aromatic groups (e.g., 4-methoxyphenyl) requires precise catalytic conditions, as demonstrated in analogous hydrogenation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
